physical and chemical properties of 7-Octene-1,2-diol
physical and chemical properties of 7-Octene-1,2-diol
An In-Depth Technical Guide to 7-Octene-1,2-diol: Properties, Synthesis, and Reactivity
Introduction
7-Octene-1,2-diol is a bifunctional organic molecule featuring a vicinal diol (a glycol) on one end of an eight-carbon chain and a terminal alkene on the other. This unique structure makes it a valuable intermediate and building block in organic synthesis. The presence of two distinct and reactive functional groups allows for selective transformations, providing a versatile platform for the synthesis of more complex molecules, including potential pharmaceutical scaffolds and specialty polymers. This guide offers a comprehensive overview of its core physical and chemical properties, common synthetic routes, characteristic reactivity, and established experimental protocols, tailored for researchers in chemistry and drug development.
Molecular Profile and Physical Properties
The fundamental properties of 7-Octene-1,2-diol are dictated by its C8 backbone, the hydrophilic diol, and the nonpolar alkene terminus. These characteristics influence its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 85866-02-0 | [1][2] |
| Molecular Formula | C₈H₁₆O₂ | [1][3] |
| Molecular Weight | 144.21 g/mol | [1][2][3] |
| Appearance | Liquid | [1] |
| Density | 0.941 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.4625 | [1] |
| SMILES String | OCC(O)CCCCC=C | [1][3] |
| InChI Key | UXGHWJFURBQKCJ-UHFFFAOYSA-N | [1][2][3] |
Synthesis and Manufacturing
The primary route to 7-Octene-1,2-diol is through the dihydroxylation of the terminal double bond of 1,7-octadiene. However, a more common and direct laboratory synthesis involves the dihydroxylation of 1-octene. The stereochemistry of the diol (syn or anti) is controlled by the choice of reagents.
Syn-Dihydroxylation
The formation of a cis or syn-diol is reliably achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions.[4] Due to the high cost and extreme toxicity of OsO₄, catalytic methods are vastly preferred.[5][6] The Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ regenerated by a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a highly effective and widely used protocol.[6]
The reaction proceeds through a cyclic osmate ester intermediate formed by the syn-addition of OsO₄ to the alkene.[7] This intermediate is then hydrolyzed to yield the cis-diol.[6]
Spectroscopic Profile
Structural elucidation of 7-Octene-1,2-diol relies on a combination of NMR, IR, and mass spectrometry.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption in the ~3200-3500 cm⁻¹ region, indicative of the O-H stretching from the hydrogen-bonded diol.[8] Other key peaks include C-H stretches just below 3000 cm⁻¹ for the sp³ carbons and just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene. A medium-intensity C=C stretch will appear around 1640 cm⁻¹.[9]
-
¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the terminal alkene: a multiplet between 5.7-5.9 ppm (the internal vinyl proton) and two multiplets between 4.9-5.1 ppm (the terminal vinyl protons). The protons on the carbons bearing the hydroxyl groups (-CH(OH)CH₂OH) will appear as multiplets in the 3.4-3.8 ppm range. The two hydroxyl protons will typically appear as broad singlets, and the aliphatic chain protons will resonate as a series of multiplets between 1.2-2.1 ppm.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals. The alkene carbons will be found downfield at ~139 ppm (-CH=) and ~114 ppm (=CH₂). The carbons attached to the hydroxyl groups will resonate in the ~65-75 ppm region. The remaining four sp³ hybridized carbons of the alkyl chain will appear in the upfield region of ~25-35 ppm.
-
Mass Spectrometry (MS) : In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 144 may be weak or absent.[8] The spectrum will be dominated by fragmentation patterns, including the loss of water (m/z = 126) and cleavage of the C-C bond between the two hydroxyl-bearing carbons.
Chemical Reactivity and Derivatization
7-Octene-1,2-diol possesses two key reactive sites: the vicinal diol and the terminal alkene. This allows for a wide range of chemical transformations.
Reactions of the Vicinal Diol
-
Oxidative Cleavage : This is a characteristic reaction of vicinal diols. Treatment with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) results in the cleavage of the carbon-carbon bond between the hydroxyl groups.[10][11] This reaction is highly specific and can be used as a chemical test for the presence of a 1,2-diol. For 7-Octene-1,2-diol, this cleavage would yield 6-heptenal and formaldehyde.[12]
-
Acetal Formation (Protection) : The diol can react with aldehydes or ketones in the presence of an acid catalyst to form a five-membered cyclic acetal (a 1,3-dioxolane derivative). This is a common strategy to protect the diol functionality while performing reactions on the alkene.[4]
-
Pinacol Rearrangement : Under strong acidic conditions, vicinal diols can undergo a dehydration and rearrangement reaction to form a ketone, known as the pinacol rearrangement.[4]
-
Selective Oxidation : The diol can be selectively oxidized to an α-hydroxy ketone using specific reagents like NaBrO₃/NaHSO₃, avoiding overoxidation or C-C bond cleavage.[13]
Reactions of the Terminal Alkene
The terminal double bond can undergo all typical alkene reactions, such as:
-
Hydroboration-Oxidation : To produce the corresponding terminal alcohol, resulting in octane-1,2,8-triol.
-
Epoxidation : Using peroxy acids like m-CPBA to form an epoxide.[7]
-
Ozonolysis : Cleavage of the double bond to yield an aldehyde.[6]
-
Hydrogenation : Reduction of the double bond to an alkane.
Potential Applications in Organic Synthesis and Drug Discovery
While not a final drug product itself, 7-Octene-1,2-diol serves as a versatile starting material. Its bifunctionality is its greatest asset. The diol can be used to introduce chirality or act as a handle for attachment to solid supports, while the alkene provides a site for chain extension or the introduction of other functional groups through various addition reactions. In drug discovery, such building blocks are valuable for creating libraries of compounds for screening, where the carbon backbone acts as a scaffold that can be functionalized in diverse ways.
Experimental Protocols
Protocol 1: Synthesis via Catalytic Dihydroxylation of 1-Octene
-
Objective : To synthesize 7-Octene-1,2-diol from 1-octene via an OsO₄-catalyzed reaction.
-
Methodology :
-
In a round-bottom flask, dissolve 1-octene (1 equivalent) in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath to 0 °C.
-
Causality : The use of a catalytic amount of OsO₄ with the co-oxidant NMO is critical for both safety and cost-effectiveness. NMO re-oxidizes the Os(VI) species back to Os(VIII), allowing the catalytic cycle to continue.[6]
-
Carefully add a solution of osmium tetroxide (0.002-0.005 equivalents, e.g., as a 2.5% solution in t-butanol) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
-
Protocol 2: Analytical Oxidative Cleavage
-
Objective : To confirm the presence of the vicinal diol structure through oxidative cleavage.
-
Methodology :
-
Dissolve a small sample (~50 mg) of the purified product from Protocol 1 in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.
-
Add an aqueous solution of periodic acid (HIO₄) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction for 1 hour. The reaction is typically rapid.
-
Self-Validation : The consumption of the starting material and the appearance of two new, more polar spots on a TLC plate (corresponding to the aldehyde products) validates the presence of the vicinal diol.
-
The resulting aldehydes (6-heptenal and formaldehyde) can be further characterized or derivatized (e.g., to 2,4-dinitrophenylhydrazones) for confirmation.
-
Safety, Handling, and Storage
-
Hazards : 7-Octene-1,2-diol is classified as a combustible liquid.[14] It can cause skin and serious eye irritation, and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[1] Handle in a well-ventilated area or a chemical fume hood.[14]
-
Handling : Avoid contact with skin and eyes.[15] Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[14][16]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] It is classified under Storage Class 10 for combustible liquids.[1]
References
-
Oxidation of Alkenes to Vicinal Diols (2022). Chemistry LibreTexts. [Link]
-
Oxidation of alkenes (n.d.). Lumen Learning, Organic Chemistry II. [Link]
-
Conversion of 1-alkenes into 1,4-diols through an auxiliary-mediated formal homoallylic C–H oxidation (2018). National Institutes of Health (NIH). [Link]
-
Dihydroxylation (n.d.). Wikipedia. [Link]
-
Oxidation Reactions of Alkenes (2021). Chemistry LibreTexts. [Link]
-
Diols: Nomenclature, Preparation, and Reactions (n.d.). Chemistry Steps. [Link]
-
A reaction characteristic of vicinal diols is their oxidative cleavage on treatment with periodic (2020). Doubtnut. [Link]
-
Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent (2005). ResearchGate. [Link]
-
Cleavage of Diols (2020). Chemistry LibreTexts. [Link]
-
7-Octene-1,2-diol (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
7-Octene-1,2-diol Spectra (n.d.). SpectraBase. [Link]
-
7-octene-1,2-diol (n.d.). Stenutz. [Link]
-
Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 (2011). Master Organic Chemistry. [Link]
-
SAFETY DATA SHEET (n.d.). Technico-Flor. [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry (n.d.). Chemistry Steps. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy (2020). ChemComplete via YouTube. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry (n.d.). University of Wisconsin-Madison. [Link]
Sources
- 1. 7-辛烯-1,2-二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7-octene-1,2-diol [stenutz.eu]
- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.7. Oxidation of alkenes | Organic Chemistry II [courses.lumenlearning.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 16. fishersci.com [fishersci.com]
